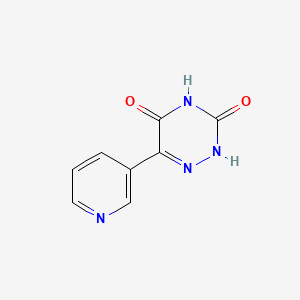
6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a pyridine ring fused to a triazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with cyanuric chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired triazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
化学反応の分析
Types of Reactions
6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated triazine rings.
Substitution: Formation of substituted triazine derivatives with various functional groups.
科学的研究の応用
6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazine ring can also interact with nucleic acids, potentially affecting DNA replication and transcription processes.
類似化合物との比較
Similar Compounds
- 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
- Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone
Uniqueness
6-(Pyridin-3-yl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific triazine-pyridine fusion, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials with specialized functions.
特性
CAS番号 |
105997-46-4 |
|---|---|
分子式 |
C8H6N4O2 |
分子量 |
190.16 g/mol |
IUPAC名 |
6-pyridin-3-yl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H6N4O2/c13-7-6(11-12-8(14)10-7)5-2-1-3-9-4-5/h1-4H,(H2,10,12,13,14) |
InChIキー |
BLKKORPKZYEOEG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



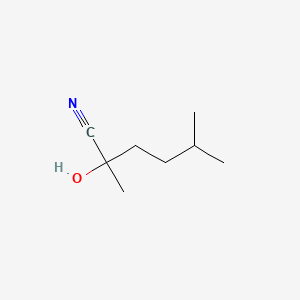
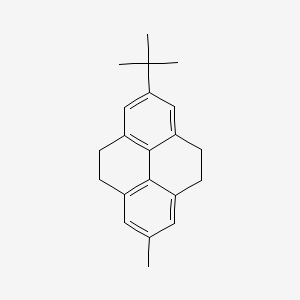
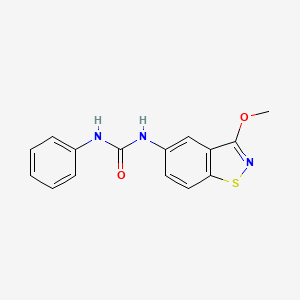
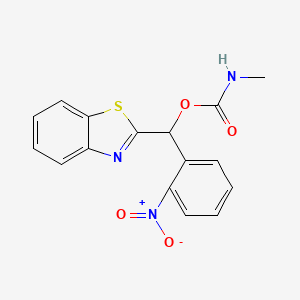
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
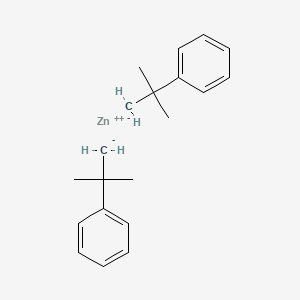
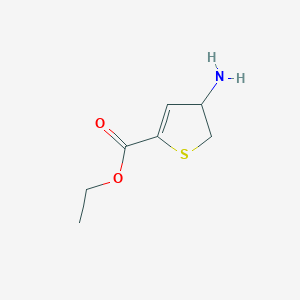
![Benzene, [[1-methyl-1-(nitromethyl)propyl]thio]-](/img/structure/B14330345.png)
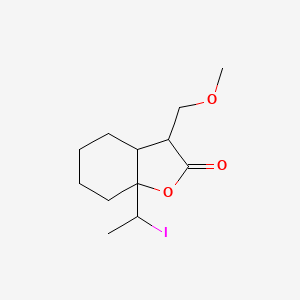
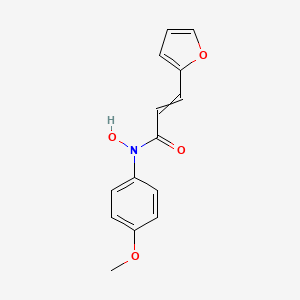

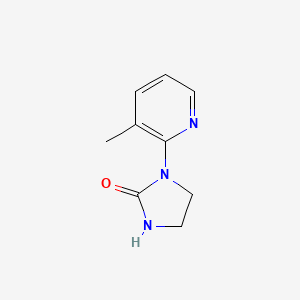
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)
